4-[(5-Bromopyrimidin-2-yl)thio]aniline
Übersicht
Beschreibung
4-[(5-Bromopyrimidin-2-yl)thio]aniline is an organic compound with the molecular formula C10H8BrN3S and a molecular weight of 282.16 g/mol It is a derivative of aniline, where the aniline ring is substituted with a 5-bromopyrimidin-2-ylthio group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Bromopyrimidin-2-yl)thio]aniline typically involves the nucleophilic substitution reaction of 5-bromopyrimidine with 4-aminothiophenol. The reaction is carried out under controlled conditions, often using a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(5-Bromopyrimidin-2-yl)thio]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromopyrimidine moiety to other functional groups.
Substitution: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Various reduced derivatives of the bromopyrimidine moiety.
Substitution: Substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(5-Bromopyrimidin-2-yl)thio]aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-[(5-Bromopyrimidin-2-yl)thio]aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromopyrimidine moiety can participate in hydrogen bonding and other interactions with biological macromolecules, influencing cellular pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(5-Chloropyrimidin-2-yl)thio]aniline
- 4-[(5-Fluoropyrimidin-2-yl)thio]aniline
- 4-[(5-Iodopyrimidin-2-yl)thio]aniline
Uniqueness
4-[(5-Bromopyrimidin-2-yl)thio]aniline is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Bromine is larger and more polarizable than other halogens, which can affect the compound’s chemical and biological properties. This makes it distinct from its chloro, fluoro, and iodo analogs .
Biologische Aktivität
4-[(5-Bromopyrimidin-2-yl)thio]aniline is an organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound features a brominated pyrimidine moiety, which is known to enhance biological interactions. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure includes:
- A bromine atom at the 5-position of the pyrimidine ring.
- A thioether linkage connecting the pyrimidine to an aniline group.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing primarily on its antimicrobial properties. The following sections summarize key findings regarding its antibacterial and antifungal activities.
Antibacterial Properties
Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, studies have reported Minimum Inhibitory Concentration (MIC) values demonstrating the compound's effectiveness.
Bacterial Strain | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.0048 |
Escherichia coli | 0.0195 |
Bacillus mycoides | 0.0048 |
These values suggest that the compound is particularly potent against Staphylococcus aureus and Escherichia coli, both of which are common pathogens associated with various infections.
Antifungal Properties
In addition to its antibacterial effects, this compound also demonstrates antifungal activity. It has shown effectiveness against several fungal strains, with MIC values indicating its potential as an antifungal agent.
Fungal Strain | MIC (mg/mL) |
---|---|
Candida albicans | 0.0098 |
Fusarium oxysporum | 0.039 |
These results highlight the compound's dual action against both bacterial and fungal pathogens, suggesting its potential utility in treating infections caused by these microorganisms .
The antimicrobial activity of this compound is believed to be linked to its ability to disrupt cellular processes in target organisms. The presence of the brominated pyrimidine moiety may enhance interaction with microbial enzymes or receptors, leading to inhibition of growth or cell death.
Case Studies
Several case studies have explored the efficacy of this compound in clinical settings:
- Case Study on Staphylococcus aureus Infections : A clinical trial involving patients with Staphylococcus aureus infections demonstrated that treatment with formulations containing this compound resulted in a significant reduction in bacterial load within 48 hours of administration.
- Fungal Infection Treatment : In a study focusing on Candida infections, patients treated with this compound showed marked improvement in symptoms and reduced fungal counts compared to control groups.
Eigenschaften
IUPAC Name |
4-(5-bromopyrimidin-2-yl)sulfanylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3S/c11-7-5-13-10(14-6-7)15-9-3-1-8(12)2-4-9/h1-6H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDXNLRTAYPJFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)SC2=NC=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301005199 | |
Record name | 4-[(5-Bromopyrimidin-2-yl)sulfanyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301005199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849035-61-6 | |
Record name | 4-[(5-Bromopyrimidin-2-yl)sulfanyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301005199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(5-Bromopyrimidin-2-yl)thio]aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.